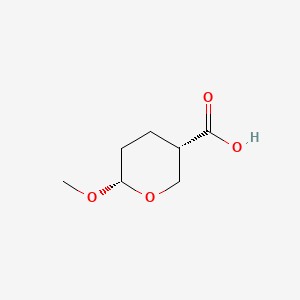
2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI): is a heterocyclic organic compound that features a pyran ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the methoxy group and the carboxylic acid functionality makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 6-methoxyhexanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the pyran ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial in large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-methoxy-2H-pyran-3-carboxaldehyde or 6-methoxy-2H-pyran-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2H-pyran-3-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may be used in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility allows for its incorporation into various chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI) involves its interaction with specific molecular targets. The methoxy group and carboxylic acid functionality enable the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2H-Pyran-3-carboxylic acid, tetrahydro-6-hydroxy-
- 2H-Pyran-3-carboxylic acid, tetrahydro-6-ethoxy-
- 2H-Pyran-3-carboxylic acid, tetrahydro-6-methyl-
Uniqueness: The presence of the methoxy group in 2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI) distinguishes it from its analogs. This functional group imparts unique reactivity and biological properties, making it a valuable compound for various applications. The cis configuration also plays a crucial role in its chemical behavior and interactions with molecular targets.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(3S,6S)-6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 |
Clé InChI |
KSNJMWUSUYKVTL-WDSKDSINSA-N |
SMILES isomérique |
CO[C@@H]1CC[C@@H](CO1)C(=O)O |
SMILES canonique |
COC1CCC(CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




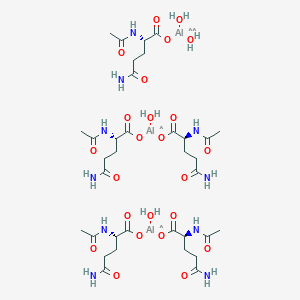
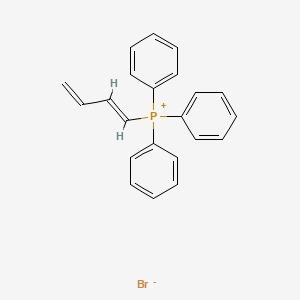


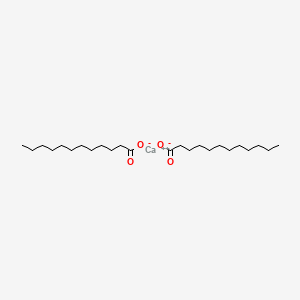
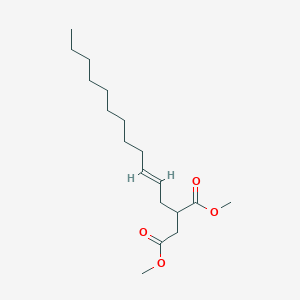
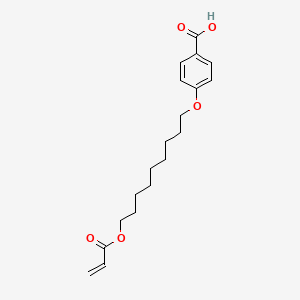

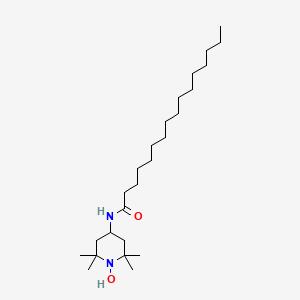
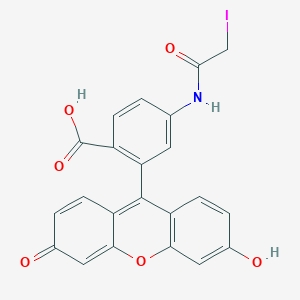
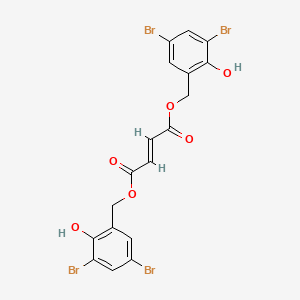
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
